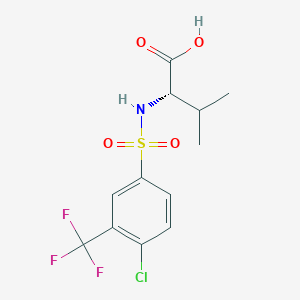

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine

CAS No.:

Cat. No.: VC16636130

Molecular Formula: C12H13ClF3NO4S

Molecular Weight: 359.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClF3NO4S |

|---|---|

| Molecular Weight | 359.75 g/mol |

| IUPAC Name | (2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C12H13ClF3NO4S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1 |

| Standard InChI Key | IGSDVRVGWMUAPT-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

| Canonical SMILES | CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines L-valine’s chiral backbone with a sulfonamide-linked aromatic moiety. The phenyl ring is substituted at the 4-position with chlorine and at the 3-position with a trifluoromethyl group, creating a sterically hindered and electron-deficient system. The sulfonyl group bridges the aromatic ring and the amino acid, forming a planar, rigid configuration that influences its physicochemical behavior.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClF₃NO₄S |

| Molecular Weight | 359.75 g/mol |

| IUPAC Name | (2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid |

| CAS Number | 250714-85-3 |

| Standard InChI | InChI=1S/C₁₂H₁₃ClF₃NO₄S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1 |

Stereochemical Considerations

The (2S) configuration of the valine backbone ensures chirality, which may influence interactions in enantioselective reactions or biological systems. The sulfonamide group’s geometry restricts rotation around the sulfur-nitrogen bond, contributing to conformational stability.

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The synthesis typically involves reacting L-valine with a sulfonyl chloride derivative of 4-chloro-3-(trifluoromethyl)aniline. This nucleophilic substitution occurs under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to maximize yield and purity.

Mechanism:

-

Activation: The amino group of L-valine attacks the electrophilic sulfur atom in the sulfonyl chloride.

-

Deprotonation: A base abstracts the proton from the nascent sulfonamide nitrogen.

-

Work-up: Acidic or neutral conditions precipitate the product, which is purified via recrystallization or chromatography.

Precursor Synthesis (Patent Insights)

A patented method for synthesizing 4-chloro-3-(trifluoromethyl)phenyl isocyanate (a potential precursor) involves nitration of o-chlorotrifluoromethylbenzene with concentrated nitric acid and acetic anhydride, followed by reduction to the aniline derivative and reaction with triphosgene . While this pathway targets an isocyanate, analogous strategies may apply to sulfonyl chloride precursors .

Table 2: Synthesis Conditions for Key Intermediates

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, Ac₂O, 10–15°C | 4-Nitro-2-trifluoromethylchlorobenzene |

| Reduction | Hydrazine hydrate, FeCl₃·6H₂O | 4-Chloro-3-trifluoromethylaniline |

| Sulfonation | Sulfur trioxide, chlorosulfonic acid | Sulfonyl chloride derivative |

Stability and Environmental Sensitivity

pH and Thermal Stability

The compound’s stability is pH-dependent, with optimal storage in neutral to slightly acidic conditions (pH 4–6). Degradation occurs under strongly alkaline conditions due to hydrolysis of the sulfonamide bond. Thermal stability studies suggest decomposition above 150°C, necessitating storage at –20°C for long-term preservation .

Solubility Profile

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Pre-formulation strategies recommend stock solutions in DMSO at 10 mM, stored at –80°C for ≤6 months .

Comparative Analysis with Structural Analogs

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline

This proline derivative (CAS: 1009684-43-8) shares the same sulfonyl-aromatic motif but replaces valine with proline’s cyclic secondary amine. The rigid pyrrolidine ring enhances metabolic stability but reduces conformational flexibility compared to the valine analog .

Table 3: Comparative Properties of Sulfonamide Derivatives

| Property | Valine Derivative | Proline Derivative |

|---|---|---|

| Molecular Weight | 359.75 g/mol | 357.73 g/mol |

| Solubility (DMSO) | 10 mM | 10 mM |

| Storage Temperature | –20°C | –20°C |

| Structural Flexibility | High (linear chain) | Low (cyclic structure) |

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine

Substituting valine’s isopropyl side chain with leucine’s isobutyl group increases hydrophobicity, potentially enhancing membrane permeability in biological assays.

Research Applications and Future Directions

Material Science Applications

The aromatic sulfonamide’s thermal stability and rigidity make it a candidate for high-performance polymer additives or coordination complexes with transition metals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume